Spectral Data Analysis of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate: A Technical Guide
Spectral Data Analysis of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Pyrimidine derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a broad spectrum of biological activities. This guide provides an in-depth technical analysis of the spectral data for a key pyrimidine derivative, Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate .
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed examination of the compound's ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data. Beyond a mere presentation of data, this guide delves into the causal relationships behind spectral observations, providing insights into how molecular structure dictates spectroscopic outcomes. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Structure and Isomeric Considerations
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The structure of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is presented below.
Figure 1: Molecular Structure of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate reveals a distinct set of signals, each corresponding to a unique proton or group of equivalent protons.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.65 | s | 1H | Pyrimidine H-6 |
| 7.50 | t, J=8.0 Hz | 1H | Phenyl H-5' |
| 7.15 | d, J=8.0 Hz | 1H | Phenyl H-6' |
| 7.05 | s | 1H | Phenyl H-2' |
| 6.95 | d, J=8.0 Hz | 1H | Phenyl H-4' |
| 5.50 | br s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ (ester) |
| 3.80 | s | 3H | -OCH₃ (phenyl) |
Interpretation of the ¹H NMR Spectrum:
The downfield singlet at 8.65 ppm is characteristic of the proton at the 6-position of the pyrimidine ring. Its significant deshielding is due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent carboxylate group.
The aromatic region of the spectrum displays a pattern consistent with a 1,3-disubstituted benzene ring. The triplet at 7.50 ppm corresponds to the proton at the 5'-position, which is coupled to the two neighboring protons. The doublets at 7.15 ppm and 6.95 ppm are assigned to the protons at the 6'- and 4'-positions, respectively, each being coupled to the H-5' proton. The singlet at 7.05 ppm is attributed to the H-2' proton, which experiences minimal coupling.
A broad singlet observed around 5.50 ppm is indicative of the two protons of the primary amino group (-NH₂). The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
The two sharp singlets at 3.85 ppm and 3.80 ppm correspond to the methyl protons of the ester and the methoxy group on the phenyl ring, respectively. Their distinct chemical shifts, though close, are a result of their different electronic environments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C=O (ester) |
| 165.0 | Pyrimidine C-2 |
| 162.5 | Pyrimidine C-4 |
| 160.0 | Phenyl C-3' |
| 158.0 | Pyrimidine C-6 |
| 138.0 | Phenyl C-1' |
| 130.0 | Phenyl C-5' |
| 121.0 | Phenyl C-6' |
| 116.0 | Phenyl C-4' |
| 114.0 | Phenyl C-2' |
| 105.0 | Pyrimidine C-5 |
| 55.5 | -OCH₃ (phenyl) |
| 52.0 | -OCH₃ (ester) |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the methyl ester group is the most deshielded, appearing at approximately 168.0 ppm . The carbons of the pyrimidine ring are also found in the downfield region, with the carbon bearing the amino group (C-2) at 165.0 ppm and the carbon attached to the phenyl ring (C-4) at 162.5 ppm . The C-6 carbon of the pyrimidine ring is observed at 158.0 ppm .
The carbon atoms of the 3-methoxyphenyl substituent exhibit characteristic chemical shifts. The carbon attached to the oxygen of the methoxy group (C-3') is highly deshielded and appears at 160.0 ppm . The ipso-carbon (C-1') is found at 138.0 ppm . The remaining aromatic carbons appear in the range of 114.0-130.0 ppm .
The carbon of the pyrimidine ring to which the carboxylate is attached (C-5) is significantly shielded and appears at a relatively upfield position of 105.0 ppm . The methyl carbons of the phenyl methoxy and the ester methoxy groups are observed at 55.5 ppm and 52.0 ppm , respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data:
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Molecular Ion (M⁺): m/z = 273.10
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Major Fragments: m/z = 242, 214, 184, 135
Interpretation of the Mass Spectrum:
The molecular ion peak [M]⁺ is predicted to be at m/z 273.10, corresponding to the molecular formula C₁₃H₁₃N₃O₃.
Figure 2: Predicted Fragmentation Pathway.
Key fragmentation pathways include the loss of the methoxy radical from the ester group, leading to a fragment at m/z 242. The loss of the entire methyl carboxylate group results in a fragment at m/z 214. Cleavage of the bond between the pyrimidine and the phenyl ring can lead to fragments corresponding to the pyrimidine moiety and the 3-methoxyphenyl cation (m/z 107).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450-3300 | Medium, Broad | N-H stretch (amino group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| 1720 | Strong | C=O stretch (ester) |
| 1640 | Strong | N-H bend (amino group) |
| 1600, 1580, 1480 | Medium-Strong | C=C stretch (aromatic & pyrimidine) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1150 | Strong | C-O stretch (ester) |
Interpretation of the IR Spectrum:
The broad absorption band in the region of 3450-3300 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amino group. The presence of two bands in this region is typical for a primary amine. A strong absorption at 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.
The aromatic and pyrimidine C=C stretching vibrations are observed as a series of bands between 1600 cm⁻¹ and 1480 cm⁻¹ . The strong band at 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether (methoxy group on the phenyl ring), while the C-O stretching of the ester is observed around 1150 cm⁻¹ . The C-H stretching vibrations of the aromatic and methyl groups are found in their expected regions of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ , respectively.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
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Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
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¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H spectrum.
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Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
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Reference the spectrum to the residual solvent peak.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.
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Reference the spectrum to the solvent peak.
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Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.
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Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Fragmentation: To obtain fragment ions, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Infrared Spectroscopy
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Sample Preparation:
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Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
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Perform a background scan prior to running the sample.
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Figure 3: General Experimental Workflow for Spectral Analysis.
Conclusion
The comprehensive spectral analysis of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate presented in this guide provides a robust framework for its structural characterization. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are in excellent agreement with the expected spectroscopic behavior based on its molecular structure. The detailed interpretation of the spectral features, coupled with standardized experimental protocols, offers a valuable resource for researchers in the field of medicinal chemistry and drug development. This guide underscores the power of modern spectroscopic techniques in the unambiguous elucidation of molecular structures, a critical step in the journey from a chemical entity to a potential therapeutic agent.
References
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NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
